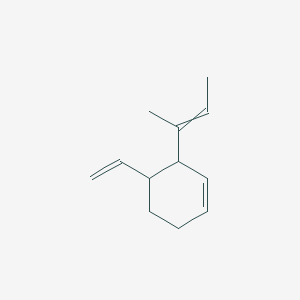
4-Ethenyl-3-(1-methyl-1-propenyl)cyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenyl-3-(1-methyl-1-propenyl)cyclohexene is an organic compound with the molecular formula C12H18 It is a derivative of cyclohexene, characterized by the presence of ethenyl and methyl-propenyl groups attached to the cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-3-(1-methyl-1-propenyl)cyclohexene typically involves the alkylation of cyclohexene derivatives. One common method is the reaction of cyclohexene with appropriate alkyl halides under the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes using transition metal catalysts. For example, palladium-catalyzed coupling reactions can be employed to introduce the ethenyl and methyl-propenyl groups onto the cyclohexene ring. These processes are optimized for high yield and purity, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethenyl-3-(1-methyl-1-propenyl)cyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or ketones.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the ethenyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the ethenyl or methyl-propenyl groups, especially in the presence of strong nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas, palladium on carbon
Nucleophiles: Alkoxides, amines
Major Products
Oxidation: Epoxides, ketones
Reduction: Ethyl-substituted cyclohexenes
Substitution: Various substituted cyclohexenes depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-Ethenyl-3-(1-methyl-1-propenyl)cyclohexene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 4-Ethenyl-3-(1-methyl-1-propenyl)cyclohexene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s ethenyl and methyl-propenyl groups can participate in various chemical interactions, influencing its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene: The parent compound, lacking the ethenyl and methyl-propenyl groups.
4-Methylcyclohexene: Similar structure but with a single methyl group.
3-Ethenylcyclohexene: Contains an ethenyl group but lacks the methyl-propenyl group.
Uniqueness
4-Ethenyl-3-(1-methyl-1-propenyl)cyclohexene is unique due to the presence of both ethenyl and methyl-propenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research purposes.
Eigenschaften
Molekularformel |
C12H18 |
|---|---|
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
3-but-2-en-2-yl-4-ethenylcyclohexene |
InChI |
InChI=1S/C12H18/c1-4-10(3)12-9-7-6-8-11(12)5-2/h4-5,7,9,11-12H,2,6,8H2,1,3H3 |
InChI-Schlüssel |
HEUUNTLAJHBPMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C)C1C=CCCC1C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-[(3-methylphenyl)sulfonyl]-](/img/structure/B13802586.png)
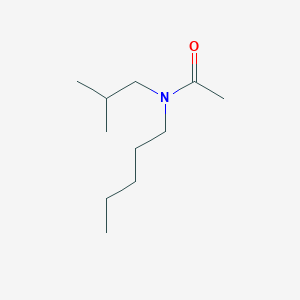
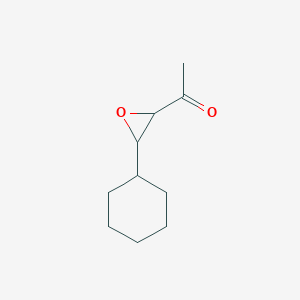
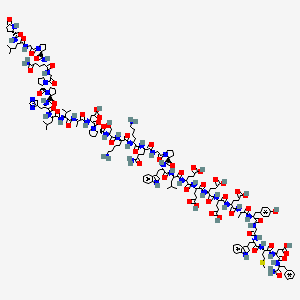
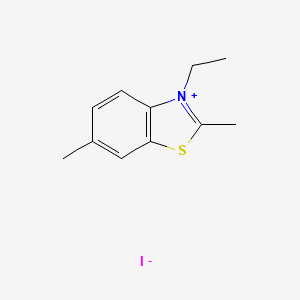

![N-[4-[[(Z)-1-(2-hydroxyphenyl)ethylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B13802633.png)
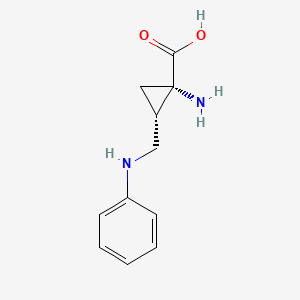
![3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,hydrazide,(1alpha,2alpha,5alpha)-(9CI)](/img/structure/B13802640.png)
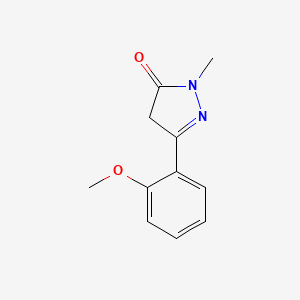
![6-(2-Fluorophenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13802645.png)
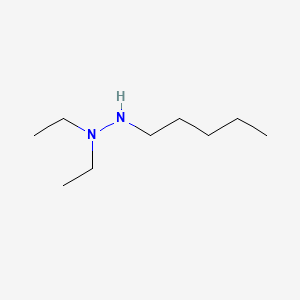
![1-[(1S,5R)-6-bicyclo[3.1.0]hexanyl]piperidine](/img/structure/B13802652.png)
![2-amino-3-[(2-amino-2-carboxyethyl)sulfanyl-[4-(2-amino-2-oxoethoxy)phenyl]arsanyl]sulfanylpropanoic acid](/img/structure/B13802665.png)
